molecular formula C14H13BrN2O3 B244757 N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide

N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide

Cat. No. B244757
M. Wt: 337.17 g/mol
InChI Key: UPWVKOCTZDDHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide, also known as 5-Br-PYB-DMeOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide involves the inhibition of protein kinase CK2 activity. This leads to the downregulation of various signaling pathways involved in cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and downregulate various signaling pathways involved in cell proliferation and survival. Additionally, it has been found to have anti-inflammatory properties and has been shown to inhibit the activity of matrix metalloproteinases, which are involved in various physiological processes such as tissue remodeling and wound healing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and can inhibit the activity of matrix metalloproteinases. However, one of the limitations of using this compound is its cytotoxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide. One area of research could focus on the development of more potent and selective inhibitors of protein kinase CK2. Additionally, further studies could investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy in cancer treatment. Another area of research could focus on the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide.

Synthesis Methods

N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide can be synthesized using a two-step reaction process. The first step involves the bromination of 2,6-dimethoxybenzamide using N-bromosuccinimide (NBS) in the presence of acetic acid. The second step involves the reaction of the resulting 5-bromo-2,6-dimethoxybenzamide with 2-pyridylboronic acid in the presence of a palladium catalyst to yield N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C14H13BrN2O3/c1-19-10-4-3-5-11(20-2)13(10)14(18)17-12-7-6-9(15)8-16-12/h3-8H,1-2H3,(H,16,17,18)

InChI Key

UPWVKOCTZDDHHM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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